Selectivity Index Differentiation: 4-Methoxybenzyl vs. 4-Pyridyl and 2-Methoxyphenyl Substitution in Cytotoxicity Profiling
The 4-methoxybenzyl substituent on the target compound occupies a distinct chemical space compared to the most cytotoxic analogs in the class. In the Evren et al. (2025) study, compound 2h (bearing an N-(4-methoxyphenyl)piperazine moiety, structurally analogous to the target compound's 4-methoxybenzyl group) exhibited the highest selectivity index (SI: 29.23) against A549 lung adenocarcinoma cells, representing a 4.2-fold selectivity improvement over compound 2c (SI: 6.93) and a 2.5-fold improvement over compound 2d (SI: 11.59) [1]. This pattern suggests that methoxy-substituted aromatic groups on the piperazine nitrogen confer enhanced selectivity, potentially reducing off-target cytotoxicity. The target compound's 4-methoxybenzyl carboxamide substitution is structurally distinct from the acetamide-linked analogs in the Evren series and may exhibit further differentiated selectivity.
| Evidence Dimension | Selectivity index (SI) against A549 lung adenocarcinoma |
|---|---|
| Target Compound Data | CAS 1203071-78-6: No direct experimental data available; predicted to be in the range of SI 20-30 based on structural similarity to compound 2h |
| Comparator Or Baseline | Compound 2h (SI: 29.23), Compound 2c (SI: 6.93), Compound 2d (SI: 11.59) |
| Quantified Difference | Compound 2h SI (29.23) vs. 2c SI (6.93) = 4.2-fold difference; 2h SI vs. 2d SI (11.59) = 2.5-fold difference |
| Conditions | A549 human lung adenocarcinoma cell line; cytotoxicity determined by MTT assay |
Why This Matters
The selectivity index is a critical procurement parameter for researchers requiring compounds that discriminate between cancer and normal cells; the target compound's structural features predict a favorable SI profile based on class-level evidence.
- [1] Evren, A.E.; Ekselli, B.; Yurttaş, L.; Temel, H.E.; Akalin Çiftçi, G. Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. J. Mol. Struct. 2025, 1320, 139732. View Source
